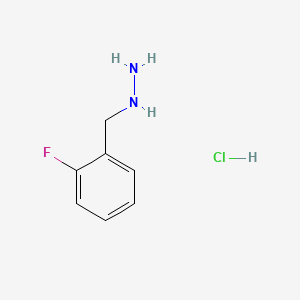
Diglyme-d14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Diglyme-d14 is widely used in scientific research due to its unique properties. Some of its applications include:
Biology: It is used in the preparation of biological samples for analysis.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Wirkmechanismus
Target of Action
Diglyme-d14, also known as 1,1,2,2-tetradeuterio-diethylene glycol dimethyl ether-d14, is primarily used as a solvent in NMR spectroscopy.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored at room temperature away from light and moisture to maintain its stability . Furthermore, it is classified as a flammable liquid, and thus, precautions should be taken to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diglyme-d14 is synthesized by the reaction of dimethyl ether and ethylene oxide over an acid catalyst . The deuterated form is prepared by using deuterated reagents in the synthesis process to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The process typically includes distillation and purification steps to achieve the desired chemical purity of 98% .
Analyse Chemischer Reaktionen
Types of Reactions
Diglyme-d14 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is a common reducing agent used in the presence of this compound as a solvent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylene glycol dimethyl ether: The non-deuterated form of diglyme-d14.
Ethylene glycol dimethyl ether: A similar compound with a shorter carbon chain.
Diethylene glycol diethyl ether: A similar compound with ethyl groups instead of methyl groups.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques where background signals need to be minimized . Its high boiling point and ability to dissolve a wide range of substances also make it a versatile solvent in various chemical processes .
Eigenschaften
IUPAC Name |
1,1,2,2-tetradeuterio-1-[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]-2-(trideuteriomethoxy)ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZXBUIDTXKZTM-ZLKPZJALSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1R-(1alpha,4alpha,6alpha)]- (9CI)](/img/new.no-structure.jpg)
![N-[1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B569362.png)




![3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one](/img/structure/B569369.png)





